molecular formula C14H28N2O B14223309 3-(butylamino)-N,N-di(propan-2-yl)but-2-enamide CAS No. 827574-15-2

3-(butylamino)-N,N-di(propan-2-yl)but-2-enamide

Cat. No.: B14223309
CAS No.: 827574-15-2
M. Wt: 240.38 g/mol
InChI Key: LDXCVERUBVULJI-UHFFFAOYSA-N
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Description

3-(butylamino)-N,N-di(propan-2-yl)but-2-enamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a butylamino group and two isopropyl groups attached to a but-2-enamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(butylamino)-N,N-di(propan-2-yl)but-2-enamide typically involves the reaction of butylamine with N,N-di(propan-2-yl)but-2-enamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a catalyst like triethylamine to facilitate the reaction. The mixture is then stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-(butylamino)-N,N-di(propan-2-yl)but-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butylamino group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of primary amines and alcohols.

    Substitution: Formation of substituted amides and halides.

Scientific Research Applications

3-(butylamino)-N,N-di(propan-2-yl)but-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(butylamino)-N,N-di(propan-2-yl)but-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-N-(propan-2-yl)but-2-enamide
  • N-(Propan-2-yl)but-2-enamide

Uniqueness

Compared to similar compounds, 3-(butylamino)-N,N-di(propan-2-yl)but-2-enamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

827574-15-2

Molecular Formula

C14H28N2O

Molecular Weight

240.38 g/mol

IUPAC Name

3-(butylamino)-N,N-di(propan-2-yl)but-2-enamide

InChI

InChI=1S/C14H28N2O/c1-7-8-9-15-13(6)10-14(17)16(11(2)3)12(4)5/h10-12,15H,7-9H2,1-6H3

InChI Key

LDXCVERUBVULJI-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=CC(=O)N(C(C)C)C(C)C)C

Origin of Product

United States

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